molecular formula C20H30N2O4 B8643263 1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate

1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate

Cat. No.: B8643263
M. Wt: 362.5 g/mol
InChI Key: DUHIDEZAZJOIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate is a complex organic compound with the molecular formula C20H30N2O4 It is characterized by the presence of a piperidine ring substituted with benzylamino and ester groups

Properties

Molecular Formula

C20H30N2O4

Molecular Weight

362.5 g/mol

IUPAC Name

1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate

InChI

InChI=1S/C20H30N2O4/c1-5-25-18(23)16-11-12-22(19(24)26-20(2,3)4)14-17(16)21-13-15-9-7-6-8-10-15/h6-10,16-17,21H,5,11-14H2,1-4H3

InChI Key

DUHIDEZAZJOIJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1NCC2=CC=CC=C2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate typically involves multiple steps. One common method starts with the commercially available 4-piperidinecarboxylic acid ethyl ester. This compound undergoes a reaction with di-tert-butyl dicarbonate to form the Boc-protected intermediate. The intermediate is then reacted with benzylamine to introduce the benzylamino group. The final product is obtained after purification and characterization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester groups may also participate in hydrolysis reactions, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-Boc-piperidine-4-carboxylate: Similar in structure but lacks the benzylamino group.

    1-Boc-4-carbethoxy piperidine: Another related compound with different ester groups.

    tert-Butyl ethyl piperidine-1,4-dicarboxylate: Similar backbone but different substituents

Uniqueness

1-O-tert-butyl 4-O-ethyl 3-(benzylamino)piperidine-1,4-dicarboxylate is unique due to the presence of both benzylamino and ester groups, which confer distinct chemical and biological properties.

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